molecular formula C20H23NO3 B308783 N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B308783
M. Wt: 325.4 g/mol
InChI Key: VBRIHHHHIRDDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been shown to have an effect on various biological pathways, including the inhibition of certain enzymes and receptors. This compound has been shown to have potential as a modulator of neurotransmitter systems, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to have an effect on the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have an effect on the levels of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide. Some possible areas of research include the development of new therapeutic agents based on this compound, the study of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action and biochemical effects. Additionally, further research could be conducted to explore the potential limitations and toxicity of this compound, as well as its potential interactions with other compounds and drugs.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2,6-diisopropylaniline with 1,3-benzodioxole-5-carbonyl chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide has been used in various scientific research studies, including pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-(2,6-diisopropylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H23NO3/c1-12(2)15-6-5-7-16(13(3)4)19(15)21-20(22)14-8-9-17-18(10-14)24-11-23-17/h5-10,12-13H,11H2,1-4H3,(H,21,22)

InChI Key

VBRIHHHHIRDDCC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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